3-(4-Biphenyl)-2-methyl-1-propene
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Overview
Description
3-(4-Biphenyl)-2-methyl-1-propene is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl group attached to a propene chain with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Biphenyl)-2-methyl-1-propene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between an organoboron compound and a halide. The process involves the following steps:
Preparation of the Boronic Acid: The boronic acid derivative of biphenyl is prepared by reacting biphenyl with a boron reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Biphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl ketones, while reduction can produce biphenyl alkanes.
Scientific Research Applications
3-(4-Biphenyl)-2-methyl-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of polymers, liquid crystals, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Biphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenol: An aromatic compound used in the production of polymers and liquid crystals.
Indole Derivatives: Compounds with diverse biological activities, including antiviral and anticancer properties.
Uniqueness
3-(4-Biphenyl)-2-methyl-1-propene is unique due to its specific structural features and reactivity. Its biphenyl group provides stability and rigidity, while the propene chain offers flexibility for further functionalization. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)-4-phenylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-13(2)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,1,12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWNOQGLFCGKHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510397 |
Source
|
Record name | 4-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53573-00-5 |
Source
|
Record name | 4-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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